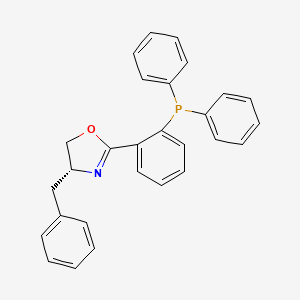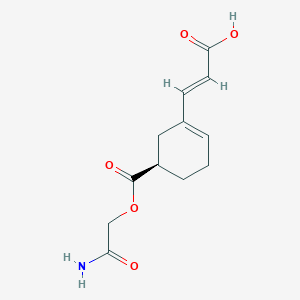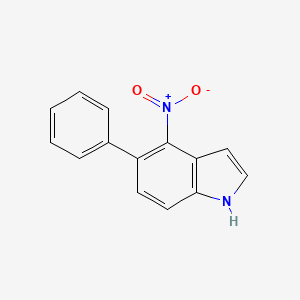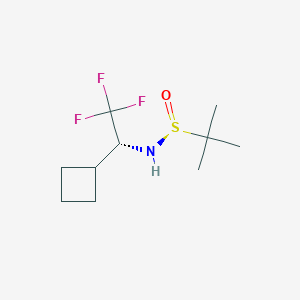
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Vue d'ensemble
Description
“(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The synthesis of “this compound” involves peptide screening, which is a research tool that pools active peptides primarily by immunoassay . This method can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .Molecular Structure Analysis
The molecular formula of “this compound” is C56H79N15O10. It has a molecular weight of 1122.3 g/mol.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 1122.32 . Its molecular formula is C56H79N15O10 .Mécanisme D'action
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH acts on the hypothalamus to stimulate the release of gonadotropin-releasing hormone (GnRH). GnRH then acts on the anterior pituitary gland to stimulate the release of LH and FSH. LH and FSH then act on the gonads to stimulate the production of testosterone and estrogen. The release of LH and FSH is regulated by a negative feedback mechanism, where high levels of testosterone and estrogen inhibit the release of LH and FSH.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It stimulates the release of LH and FSH from the anterior pituitary gland, which in turn stimulates the production of testosterone and estrogen in the gonads. It also regulates the negative feedback mechanism that controls the release of LH and FSH. In addition, this hormone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH in lab experiments include its potency and specificity for the HPG axis. This hormone is a potent stimulator of the release of LH and FSH, which makes it an effective tool for studying the regulation of reproductive function. In addition, it is highly specific for the HPG axis, which reduces the risk of off-target effects. The limitations of using this hormone in lab experiments include its cost and the complexity of its synthesis. The synthesis of this hormone requires expertise in SPPS and can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH. One area of research is the development of new treatments for reproductive disorders. By studying the regulation of the HPG axis, researchers can identify new targets for drug development. Another area of research is the use of this hormone as a neuroprotective agent. Animal studies have shown that this hormone has neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, there is a need for further research on the mechanisms of action of this hormone. By understanding the molecular mechanisms underlying its effects, researchers can gain insight into the regulation of reproductive function and the development of new treatments for reproductive disorders.
Applications De Recherche Scientifique
Criblage peptidique et développement de médicaments
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH: peut être identifié par le criblage peptidique, une technique utilisée pour les études d'interaction protéine, l'analyse fonctionnelle et la cartographie d'épitopes. Ceci est particulièrement utile dans le domaine de la découverte et du développement de médicaments, où l'identification de peptides actifs peut conduire à la création de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)/t39-,40-,41-,42+,43-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAEZTWGFDHGK-OFHYFIBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N15O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267878-61-5 | |
| Record name | 267878-61-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)
![N-(4-chlorophenyl)-N'-[1-(2-phenylhydrazino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B1494695.png)


![1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazinedihydrochloride](/img/structure/B1494710.png)
![2-[3-Fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoic acid](/img/structure/B1494713.png)


![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)


